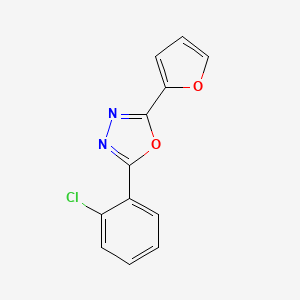

2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group and a furan-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. Various derivatives of 1,3,4-oxadiazole have been synthesized and tested for their efficacy against different cancer cell lines. For instance, compounds derived from 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against leukemia and solid tumor cell lines. A study reported that certain oxadiazole derivatives inhibited cancer cell proliferation with IC50 values below 10 µM in multiple cancer types .

Mechanism of Action

The anticancer mechanism of this compound is believed to involve the inhibition of specific enzymes or receptors that play a crucial role in cancer cell growth and survival. This interaction can lead to apoptosis or programmed cell death in malignant cells .

Materials Science Applications

The unique structural characteristics of this compound position it as a candidate for developing novel materials with tailored electronic or optical properties. Research has explored its use in organic electronics and photonic devices due to its potential as a semiconductor material .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Efficacy Study : In a study conducted by Salahuddin et al., various substituted oxadiazol derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. The study found that certain derivatives exhibited over 90% growth inhibition in leukemia cells at concentrations as low as 10−5M .

- Antimicrobial Activity Assessment : A comprehensive review on oxadiazole derivatives highlighted their antimicrobial properties through various assays against standard microbial strains. The results indicated that compounds with furan substitutions showed enhanced activity compared to traditional antibiotics .

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Chlorophenyl)-5-(thiazol-2-yl)-1,3,4-oxadiazole

- 2-(2-Chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

- 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to the presence of both a furan ring and a 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

The compound 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The introduction of the furan ring is achieved through coupling reactions, often utilizing palladium-catalyzed methods.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that this compound demonstrates moderate to high activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

Antifungal Properties

The compound also exhibits antifungal activity. In vitro assays have demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent.

Table 2: Antifungal Activity Against Selected Fungi

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus niger | High |

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by inhibiting critical pathways involved in tumor growth.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.38 |

| HeLa (Cervical Cancer) | 15.21 |

| A549 (Lung Cancer) | 12.45 |

Flow cytometry analysis revealed that the compound increases p53 expression levels and activates caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. In vivo studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The oxadiazole ring is known to engage with enzymes and receptors critical for various biological processes. The presence of the furan ring enhances binding affinity and specificity, while the chlorophenyl group contributes to overall stability and bioavailability.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various oxadiazole derivatives revealed that compounds similar to this compound exhibited a broad spectrum of activity against resistant bacterial strains.

- Cytotoxicity Assessment : Research published in MDPI demonstrated that certain oxadiazole derivatives showed higher cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2/c13-9-5-2-1-4-8(9)11-14-15-12(17-11)10-6-3-7-16-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSXAKXTXOOMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.